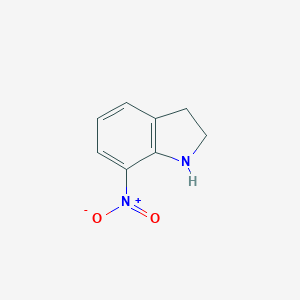

7-Nitroindoline

描述

7-Nitroindoline is an organic compound belonging to the indoline family, characterized by a nitro group attached to the seventh position of the indoline ring. This compound is notable for its photoreactive properties, making it a valuable tool in various scientific applications, particularly in photochemistry and photobiology.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroindoline typically involves the nitration of indoline. One common method includes the reaction of indoline with nitric acid in the presence of sulfuric acid, which facilitates the introduction of the nitro group at the seventh position. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration of the indoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and minimizing the risk of side reactions.

化学反应分析

Photoreactivity and Mechanism

7-Nitroindoline derivatives exhibit photochemical reactivity under UV irradiation (350 nm), forming intermediates like nitronic anhydride . Key findings:

2.1. Ground State Mechanism

- Semiempirical AMPAC studies suggest a concerted suprafacial 1,5-sigmatropic shift pathway in the ground state, leading to nitronic anhydride formation. This mechanism is experimentally unobserved but computationally validated .

2.2. Excited State Pathway

- UV excitation activates the molecule on the lowest singlet excited state (S₁) . A cyclic intermediate forms, followed by a triplet state (T₁) transition . This pathway involves a shallow intermediate before proceeding to the nitronic anhydride .

2.3. Solvent-Dependent Outcomes

- Aprotic solvents : Nitronic anhydride reacts with nucleophiles (e.g., ammonia, glycosylamine) to form acylated products.

- Aqueous solvents : Hydrolysis leads to 7-nitrosoindole and carboxylic acids via intramolecular redox reactions .

2.4. Kinetic Data

| Nucleophile | Activation Energy (kcal/mol) | Thermodynamic Favorability |

|---|---|---|

| Water | 8.8 | Concerted reaction |

| Ammonia | 14.5 | Two-step reaction |

| Glycosylamine | 12.3 | Two-step reaction |

Competition Between Mechanisms

Studies reveal competing pathways during photolysis:

- Cyclization : Forms cyclic intermediates (e.g., 5 ) via triplet state reactions .

- Norrish Type I Cleavage : Produces 7-nitrosoindole and carboxylic acids through intramolecular redox reactions .

4.1. Two-Photon Photolysis

科学研究应用

Medicinal Chemistry

Nucleoside Derivatives

One prominent application of 7-nitroindoline is in the synthesis of nucleoside derivatives. N-acetyl-7-nitroindoline has been shown to exhibit unique photoreactivity, particularly in its ability to acetylate amines and form amides when subjected to light. This property has been utilized to develop oligodeoxynucleotides that can interact with RNA strands without causing damage, making it a potential candidate for therapeutic applications targeting RNA viruses or other RNA-related diseases .

Photoreactive Compounds

this compound derivatives are being explored as photocleavable protecting groups in drug design. The ability of these compounds to undergo photolytic reactions allows for the controlled release of biologically active substances upon exposure to light. This feature is particularly advantageous in targeted drug delivery systems, where precise activation is crucial for minimizing side effects .

Photochemistry

Photocleavable Agents

Recent studies have expanded the scope of this compound derivatives, highlighting their potential as photocleavable agents. For instance, 5-bromo-7-nitroindoline-S-thiocarbamates have been synthesized and characterized for their photochemical properties. These compounds can undergo one-photon and two-photon photolysis, making them suitable for applications requiring high spatial resolution, such as in biological imaging and photodynamic therapy .

Mechanistic Insights

The photolytic behavior of these compounds has been investigated through quantum chemistry calculations, revealing distinct pathways that can be exploited for various applications in photochemistry. Understanding these mechanisms aids in the design of more efficient photocleavable systems .

Material Science

Polymer Chemistry

In material science, this compound derivatives are being studied for their potential use in creating advanced materials with specific optical properties. The ability to modulate properties through photochemical reactions opens avenues for developing smart materials that respond to environmental stimuli .

Summary Table of Applications

| Application Area | Specific Use Case | Key Properties |

|---|---|---|

| Medicinal Chemistry | Nucleoside derivatives for RNA interaction | Photo-activation leading to selective acetylation |

| Photocleavable protecting groups | Controlled release of active compounds | |

| Photochemistry | Photolytic agents for imaging | One-photon and two-photon photolysis |

| Mechanistic insights into photoreactivity | Quantum chemistry supported pathways | |

| Material Science | Development of advanced materials | Modulation of optical properties via photochemical reactions |

Case Study 1: N-Acetyl-7-Nitroindoline in Oligonucleotide Synthesis

A study demonstrated the incorporation of N-acetyl-7-nitroindoline into oligodeoxynucleotides, revealing its capacity to selectively interact with RNA strands under light activation. The results indicated that the compound could facilitate targeted modifications without compromising the integrity of the RNA, positioning it as a valuable tool in molecular biology and therapeutic development .

Case Study 2: Photoreactivity of 5-Bromo-7-Nitroindoline-S-Thiocarbamates

Research focused on the synthesis and characterization of new photoreactive compounds derived from this compound showed promising results in their application as photocleavable agents. The study highlighted their efficiency in undergoing controlled photolysis at specific wavelengths, which could be harnessed for innovative applications in drug delivery systems and biological imaging techniques .

作用机制

The mechanism of action of 7-Nitroindoline primarily involves its photoreactive properties. Upon exposure to light, the nitro group undergoes photolysis, leading to the formation of reactive intermediates such as nitronic anhydrides. These intermediates can further react with nucleophiles, resulting in the release of the protected functional groups. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the nucleophiles present.

相似化合物的比较

7-Nitroindoline can be compared with other nitroindoline derivatives, such as:

- 5-Nitroindoline

- 6-Nitroindoline

- 4,5-Dinitroindoline

Uniqueness: The position of the nitro group in this compound confers unique photoreactive properties compared to its isomers. For instance, this compound is particularly effective as a photoreactive protecting group due to its ability to form stable nitronic anhydrides upon photolysis, which is not as readily achieved with other nitroindoline isomers.

By understanding the unique properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

生物活性

7-Nitroindoline is a compound that has garnered significant attention in the fields of photochemistry and biochemistry due to its unique properties and potential applications. Its biological activity is primarily linked to its role as a photocleavable protecting group, which allows for the light-induced release of biologically active compounds. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to undergo photolysis, a process where the compound breaks down upon exposure to light. This mechanism can be categorized into two primary pathways:

- Cyclization Pathway (CP) : This pathway involves the formation of a cyclic intermediate after irradiation, which subsequently leads to the release of biologically active compounds. The efficiency of this pathway is influenced by the electronic structure of the indoline scaffold and the substituents present on it .

- Migration Pathway (MP) : In contrast to CP, this pathway does not involve a cyclic intermediate. Instead, it relies on acyl migration and has been shown to compete with the cyclization pathway under certain conditions .

Both pathways are critical for understanding how this compound functions as a caging agent in various biological applications.

This compound derivatives exhibit remarkable photochemical properties that enhance their utility in biological systems. For instance:

- Quantum Yield : The presence of additional nitro groups significantly increases the quantum yield of photolysis reactions, making these compounds more effective for releasing caged molecules .

- Wavelength Sensitivity : Different derivatives can be activated by specific wavelengths (e.g., 350 nm for one-photon and 710 nm for two-photon photolysis), allowing for precise control over the release of active substances .

Applications in Biological Systems

This compound and its derivatives are employed in various biological contexts, including:

- Caged Compounds : These compounds serve as protective groups that can release active molecules upon light exposure. This property is particularly valuable in neuroscience for studying neurotransmitter dynamics .

- Photocleavable Peptides : Research has demonstrated that peptides incorporating this compound units can undergo controlled cleavage, allowing for the spatial and temporal regulation of peptide activity within biological systems .

Table 1: Summary of Key Studies on this compound

属性

IUPAC Name |

7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVCQAUKLQEIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543976 | |

| Record name | 7-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100820-43-7 | |

| Record name | 7-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。